1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Description
This compound features a fused indazol-4-one core substituted with a benzimidazole ring at position 1, a methyl group at position 3, and a thiophen-2-yl group at position 4.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methyl-6-thiophen-2-yl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-11-18-15(9-12(10-16(18)24)17-7-4-8-25-17)23(22-11)19-20-13-5-2-3-6-14(13)21-19/h2-8,12H,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTTZAKHMFHZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)C3=CC=CS3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties
Mechanism of Action
The mechanism by which 1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound might inhibit a specific enzyme involved in a disease process, thereby reducing symptoms or slowing disease progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and synthesis or application insights:
Key Observations:
Substituent Effects: Thiophene vs. Methyl Group at Position 3: Unique to the target compound, this substituent could sterically hinder metabolic degradation, improving pharmacokinetics relative to analogs lacking alkyl groups .
Synthetic Routes :
- The synthesis of analogs in involves general procedure C (40°C, nucleophilic substitution), while imidazolone derivatives in employ microwave-assisted condensation, suggesting adaptable methodologies for the target compound’s preparation.
Thiophene-containing compounds are often explored for kinase inhibition or antiviral activity .
Biological Activity
The compound 1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.36 g/mol. The structure features a benzimidazole moiety linked to a tetrahydroindazole framework and a thiophene substituent, which may contribute to its biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Human Neutrophil Elastase (HNE) : The compound has been identified as a potent inhibitor of HNE, an enzyme implicated in inflammatory diseases. Studies show that it can inhibit HNE activity with Ki values in the low nanomolar range (6–35 nM), suggesting strong binding affinity and potential therapeutic utility in conditions characterized by excessive elastase activity .
- Immunomodulatory Effects : Similar compounds in the same class have demonstrated immunomodulatory effects by inhibiting H+/K+-ATPases in T cells, leading to altered intracellular pH and inhibited T cell proliferation . This suggests that the compound may also possess immunosuppressive properties.
- Antibacterial Activity : Preliminary data suggest that derivatives of the indazole scaffold can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis .
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
- A study on BMT-1 , a benzimidazole derivative similar to our compound, demonstrated significant immunomodulatory effects by inhibiting T cell proliferation through interference with H+/K+-ATPases. This highlights the potential for similar compounds to modulate immune responses effectively .
- Another research effort focused on synthesizing a series of tetrahydroindazole derivatives and evaluating their efficacy as HNE inhibitors. The results indicated that modifications to the indazole core could enhance inhibitory potency and selectivity against HNE, suggesting a promising avenue for drug development targeting inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
